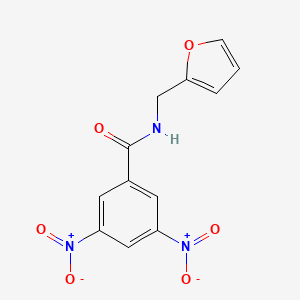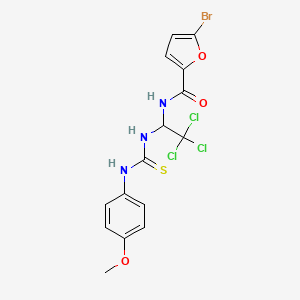
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O3S. It is primarily used for research purposes in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Applications De Recherche Scientifique
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mécanisme D'action
The mechanism of action for 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is not well-documented. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The pathways involved would likely depend on the specific biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,2,3-trichlorobenzene: Used as an intermediate in the synthesis of other compounds.
2-phenyl-N-(2,2,2-trichloro-1-(3-methoxyphenyl)carbamothioylamino)ethyl)acetamide: Similar structure with different functional groups.
Uniqueness
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is unique due to its combination of bromine, trichloroethyl, and thioureido groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research in various fields .
Propriétés
Numéro CAS |
303062-28-4 |
|---|---|
Formule moléculaire |
C15H13BrCl3N3O3S |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
5-bromo-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrCl3N3O3S/c1-24-9-4-2-8(3-5-9)20-14(26)22-13(15(17,18)19)21-12(23)10-6-7-11(16)25-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,26) |
Clé InChI |
PGFZUCJHPOZAAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



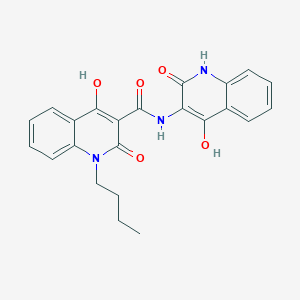
![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)
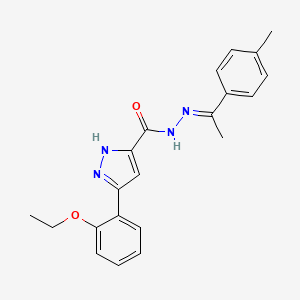
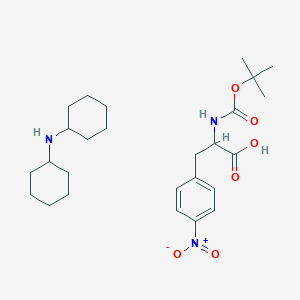
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)
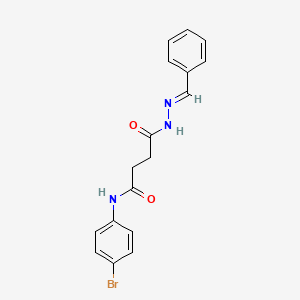

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
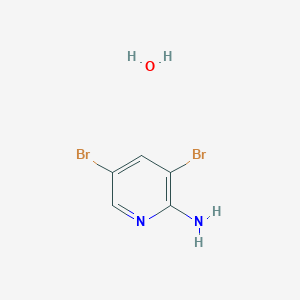

![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
![6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11993289.png)
